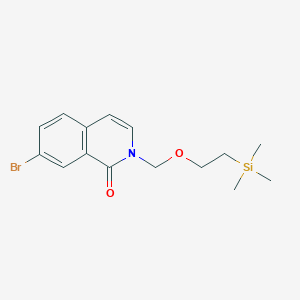![molecular formula C11H17N3O2 B1446365 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole CAS No. 951127-35-8](/img/structure/B1446365.png)
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Overview
Description
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is a type of pyrrolopyrazole compound . Its CAS Number is 951127-35-8 and its linear formula is C11H17N3O2 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular formula of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is C11H17N3O2 . The molecular weight is 223.27 g/mol.Physical And Chemical Properties Analysis
The physical form of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical Research: Analgesic and Sedative Agents
The pyrrolo[3,4-c]pyrazole scaffold, to which the compound belongs, has been extensively studied for its potential in pharmaceutical applications. Specifically, derivatives of this compound have been investigated for their analgesic and sedative properties. This makes it a valuable candidate for the development of new pain management and sedation drugs .
Antidiabetic Drug Development
Research has indicated that pyrrolo[3,4-c]pyrazole derivatives exhibit promising antidiabetic activity. This compound could be used as a starting point for the synthesis of new antidiabetic medications, contributing to the treatment options available for managing diabetes .
Antimycobacterial Applications
The antimycobacterial properties of pyrrolo[3,4-c]pyrazole derivatives have been recognized, suggesting that they could be effective in combating mycobacterial infections. This is particularly relevant for the treatment of diseases like tuberculosis, which remains a significant global health challenge .
Antiviral Research
Compounds with the pyrrolo[3,4-c]pyrazole core have shown substantial antiviral activity. This makes them suitable candidates for the development of new antiviral drugs, which are crucial in the fight against viral infections, including emerging and re-emerging viruses .
Antitumor and Anticancer Studies
The antitumor and anticancer activities of pyrrolo[3,4-c]pyrazole derivatives have been well-documented. These compounds could play a role in the synthesis of new anticancer agents, offering potential therapeutic benefits for cancer treatment .
Chemical Synthesis: Suzuki Coupling
In the field of chemical synthesis, this compound can be used as a reagent in Suzuki coupling reactions. This is a pivotal reaction in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Safety and Hazards
Future Directions
The future directions of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole and similar compounds are likely to continue to focus on their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their increasing popularity in several fields of science suggests that they will continue to be the focus of many techniques .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like dipeptidyl peptidase 4 (dpp-4) .
Mode of Action
Pyrazoles, the core structure of this compound, are known to form pyrazolium ions when they react with H+ ions . This facilitates an electrophilic attack at carbon-3 .
Biochemical Pathways
Pyrazole derivatives are known to be involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift .
Result of Action
Similar compounds have shown antipromastigote activity .
Action Environment
It’s known that pyrazole-based self-aggregates can be detected in the gas-phase .
properties
IUPAC Name |
tert-butyl 3-methyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-8-5-14(6-9(8)13-12-7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAXHLTUZGFIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CC2=NN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole | |
CAS RN |
951127-35-8 | |
| Record name | 5-BOC-3-METHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)







![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)
